molecular formula C18H22N2O3 B1359903 1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119450-03-1

1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid

Cat. No.: B1359903
CAS No.: 1119450-03-1
M. Wt: 314.4 g/mol
InChI Key: VZNHZJAGUNBDBV-UHFFFAOYSA-N
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Description

1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

  • A study has identified compounds, including derivatives similar to the queried compound, as inhibitors of Aurora kinases, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial and Antifungal Applications

Synthesis and Structural Characterization

Soluble Epoxide Hydrolase Inhibitors

Antimicrobial Activity

  • A study on new 1,2,4-triazol-3-one derivatives, including structures related to the queried compound, revealed good antimicrobial activity against various microorganisms (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).

PET Ligand for CB1 Receptors

Anticancer Agents

Biological Activity of Triazole Analogues

  • A study on the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds related to the queried chemical showed promising antibacterial activity (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Properties

IUPAC Name

1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-4-3-5-15(10-12)17-19-16(13(2)23-17)11-20-8-6-14(7-9-20)18(21)22/h3-5,10,14H,6-9,11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNHZJAGUNBDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138545
Record name 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-03-1
Record name 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[5-Methyl-2-(3-methylphenyl)-4-oxazolyl]methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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